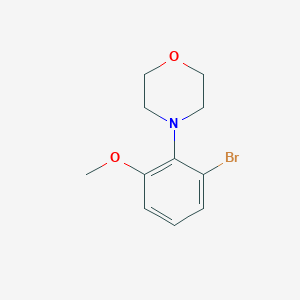

4-(2-Bromo-6-methoxyphenyl)morpholine

Description

4-(2-Bromo-6-methoxyphenyl)morpholine (CAS: 1444746-97-7) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . Its structure comprises a morpholine ring (a six-membered ring containing one nitrogen and one oxygen atom) directly attached to a phenyl group substituted with bromine at the 2-position and a methoxy group at the 6-position. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to electronic modulation and solubility .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

4-(2-bromo-6-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-10-4-2-3-9(12)11(10)13-5-7-15-8-6-13/h2-4H,5-8H2,1H3 |

InChI Key |

MVDSHYYDEWZYIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-6-methoxyphenyl)morpholine typically involves the reaction of 2-bromo-6-methoxyphenylamine with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained. The final product is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-6-methoxyphenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

Reduction: De-brominated compounds or modified morpholine derivatives.

Scientific Research Applications

4-(2-Bromo-6-methoxyphenyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-6-methoxyphenyl)morpholine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine (CAS 1394291-37-2)

- Structure : Features a methylene linker between the morpholine and phenyl group, with bromine at the 4-position and methoxy at the 3-position.

- The meta-methoxy and para-bromo arrangement creates distinct electronic effects compared to the ortho-substituted target compound .

4-(4-(Trifluoromethyl)phenyl)morpholine

- Structure : Substituted with a trifluoromethyl (CF₃) group instead of bromo-methoxy.

- Impact : The CF₃ group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability but reducing nucleophilic reactivity compared to bromine .

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Contains a dibromoimidazole-thiazolyl moiety attached to morpholine.

- Structural isomerism (2,4-dibromo vs. 4,5-dibromo) significantly alters NMR spectra and biological activity .

Physicochemical Properties

Solubility and Melting Points

- 4-(2-Bromo-6-methoxyphenyl)morpholine: No explicit solubility data reported, but bromine’s bulkiness may reduce aqueous solubility compared to smaller halogens (e.g., Cl, F).

- Benzylmorpholine Analogs (e.g., 4-(2-chlorobenzyl)morpholine) : Exhibit high solubility (~180–184 μM in PBS), attributed to less bulky substituents .

- Sulfonylmorpholine Derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) : Melting points range from 85–110°C. Sulfonyl groups increase crystallinity and thermal stability compared to bromo-methoxy analogs .

EP2 Receptor Potentiation (Trisubstituted Pyrimidines)

- Morpholine-containing pyrimidines (e.g., CID2992168) show higher EP2 receptor activity than piperidine or pyrrolidine analogs. The oxygen atom in morpholine likely facilitates hydrogen bonding with the receptor .

DNA-Binding and Androgen Receptor (AR) Modulation

- VPC-14449’s dibromoimidazole-thiazolyl group enables selective AR binding, with bromine positioning critical for activity. Substituting morpholine with pyrrolidine abolishes potency, emphasizing the heterocycle’s role .

Cytochrome P450 2A13 Inhibition

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.